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Glutathione Disulfide-d10

Cat. No.: B1163813
M. Wt: 622.69
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Description

Fundamental Principles of Stable Isotope Labeling and Tracer Molecules in Biological Systems

Stable isotope labeling operates on the principle of introducing a "heavier" version of a molecule into a biological system and observing its journey. creative-proteomics.comnih.gov These stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are naturally occurring and non-radioactive. nih.govacanthusresearch.com When incorporated into a molecule, they act as a tag that can be detected and quantified using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

This technique allows scientists to follow a metabolic substrate through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. springernature.comnih.gov By analyzing the labeling patterns in downstream metabolites, researchers can gain qualitative information about their origin and relative rates of production. springernature.comnih.gov This makes stable isotope tracing a powerful tool for understanding the impact of genetic alterations and other defined perturbations on metabolism. nih.gov

Overview of the Glutathione (B108866) Redox System and its Central Significance in Cellular Homeostasis

The glutathione redox system is a cornerstone of cellular defense against oxidative stress. nih.govmdpi.com Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in cells. nih.govnih.gov It exists in two forms: a reduced form (GSH) and an oxidized form, glutathione disulfide (GSSG). wikipedia.org

GSH plays a critical role as a redox buffer, an antioxidant, and an enzyme cofactor. nih.gov It protects cells from reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism. nih.govmdpi.com Under normal conditions, the vast majority of glutathione is in its reduced GSH form. mdpi.com The ratio of GSH to GSSG is a key indicator of cellular health, with a high ratio indicating low levels of oxidative stress. wikipedia.org When cells are exposed to oxidative stress, GSH is oxidized to GSSG. mdpi.com The enzyme glutathione reductase then converts GSSG back to GSH, maintaining cellular redox balance. wikipedia.org A disruption in this balance is implicated in numerous diseases. mdpi.comresearchgate.net

Rationale for the Strategic Application of Glutathione Disulfide-d10 in Advanced Academic Investigations

This compound is a deuterated form of GSSG, meaning ten of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for specific applications in research. When used as an internal standard in mass spectrometry-based quantitative analysis, this compound allows for highly accurate measurement of the endogenous, unlabeled GSSG. Because it is chemically identical to the natural compound but has a different mass, it can be added to a biological sample at a known concentration and used to correct for any loss of analyte during sample preparation and analysis. acanthusresearch.com This ensures the precise quantification of GSSG levels, which is crucial for assessing oxidative stress in various disease models. nih.gov

The use of stable isotope-labeled compounds like this compound is essential for advancing our understanding of the glutathione redox system's role in health and disease. It enables researchers to perform detailed metabolic flux analysis and to accurately quantify key metabolites, providing deeper insights into the biochemical underpinnings of cellular homeostasis.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₀H₂₂D₁₀N₆O₁₂S₂
Molecular Weight 622.69 g/mol
Physical State Solid
Isotopic Purity Typically ≥98%

Data sourced from Santa Cruz Biotechnology. scbt.com

Synthesis and Analytical Applications

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated precursor, glutathione-d5. scbt.com The general approach for creating isotopically labeled compounds involves either hydrogen/deuterium exchange processes or chemical synthesis using isotope-containing building blocks. acanthusresearch.com For deuterium labeling, it is crucial to place the labels on non-exchangeable sites within the molecule to ensure their stability during experiments. acanthusresearch.com The synthesis of glutathione itself is a two-step enzymatic process involving glutamate-cysteine ligase and GSH synthetase. nih.gov The formation of the disulfide bond to create GSSG from two molecules of GSH occurs upon oxidation. wikipedia.org

Analytical Applications of this compound

The primary analytical application of this compound is as an internal standard for the quantification of endogenous glutathione disulfide (GSSG) using mass spectrometry. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique employed for this purpose. nih.govnih.gov

In a typical workflow, a known amount of this compound is added to a biological sample. The sample is then processed to extract the glutathione species. During LC-MS/MS analysis, the instrument separates the labeled (d10) and unlabeled (d0) forms of GSSG based on their mass-to-charge ratio. By comparing the signal intensity of the endogenous GSSG to that of the known amount of added this compound, a precise and accurate concentration of the endogenous GSSG can be determined. This method corrects for variability in sample preparation and instrument response, leading to highly reliable quantitative data. nih.gov

Research Applications of this compound

Use in Metabolic Flux Analysis

Stable isotope tracing with compounds like this compound is a powerful method for metabolic flux analysis. nih.govspringernature.com By introducing the labeled compound into a biological system, researchers can track the flow of the deuterium atoms through various metabolic pathways. This allows for the elucidation of pathway dynamics and the relative contributions of different substrates to the glutathione pool. For example, by monitoring the incorporation of the deuterium label into other metabolites, scientists can gain insights into the rates of synthesis, degradation, and transport of glutathione and related compounds. This information is critical for understanding how metabolic pathways are altered in disease states. nih.gov

Role as an Internal Standard in Quantitative Studies

The most prominent role of this compound in research is as an internal standard for the accurate quantification of GSSG. nih.govnih.gov The measurement of the GSH/GSSG ratio is a vital indicator of cellular oxidative stress. wikipedia.org The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry because it minimizes analytical error and provides the most accurate results.

The table below presents findings from a study that highlights the importance of accurate GSSG quantification, a process for which this compound is ideally suited.

Research FocusKey FindingsImplication for this compound
Adaptations of the glutathione antioxidant system to endurance training Endurance training led to tissue-specific changes in glutathione levels and related enzymes. For instance, in the deep vastus lateralis muscle of rats, GSH content increased by 33%. In contrast, the GSH-to-GSSG ratio decreased in the heart.The accurate measurement of these changes in GSSG, which would be facilitated by using this compound as an internal standard, is crucial for understanding the specific metabolic adaptations to exercise in different tissues. umn.edu

Properties

Molecular Formula

C₂₀H₂₂D₁₀N₆O₁₂S₂

Molecular Weight

622.69

Synonyms

N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]di-glutamine-d10;  L-N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]di-glutamine-d10;  Glutathione-S-S-glutathione-d10;  Glutathione-SSG-d10;  Oxidized L-Glutathione-d10;  Oxidized Glutathione-d

Origin of Product

United States

Advanced Methodological Development and Validation Utilizing Glutathione Disulfide D10

Precision Quantification of Glutathione (B108866) Redox Status via Mass Spectrometry

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the simultaneous determination of GSH and GSSG in complex biological samples. stanfordhealthcare.orgelsevierpure.comnih.gov The inherent challenge in accurately measuring the GSH/GSSG ratio lies in the high reactivity of the thiol group in GSH, which can lead to its artificial oxidation to GSSG during sample collection and processing. nih.govunisi.it This artifact can dramatically skew the results, leading to an overestimation of oxidative stress. nih.govunisi.it Methodological advancements focus on mitigating these pre-analytical errors and improving quantitative accuracy through sophisticated sample preparation and the use of appropriate internal standards.

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Glutathione Forms

The development of robust LC-MS protocols requires careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation to ensure that the measured concentrations of GSH and GSSG reflect the true endogenous levels.

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative mass spectrometry, and Glutathione Disulfide-d10 (GSSG-d10) serves this purpose effectively in the analysis of glutathione redox status. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. lcms.czmsacl.org

GSSG-d10 is added to a sample at a known concentration at the earliest stage of sample preparation. nih.gov By doing so, it experiences the same sample processing steps, potential for degradation, and matrix effects (such as ion suppression or enhancement in the MS source) as the endogenous, unlabeled GSSG. stanfordhealthcare.orglcms.cz The ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard is used for quantification. This ratiometric approach corrects for variations in sample extraction recovery and instrument response, thereby significantly improving the accuracy and reproducibility of the measurement across different samples. stanfordhealthcare.orgrug.nl While various stable isotope-labeled forms of glutathione are used, including 13C and 15N-labeled GSSG, GSSG-d10 provides a distinct mass shift that is readily resolved by modern mass spectrometers. nih.govrug.nl

Preserving the integrity of the thiol group on GSH is the most critical step in sample preparation for accurate redox status assessment. The auto-oxidation of GSH to GSSG during sample handling is a major source of analytical error. nih.govmdpi.com To prevent this, a common and effective strategy is the immediate derivatization of the reactive thiol group with an alkylating agent. nih.govualberta.ca

N-ethylmaleimide (NEM) is a widely used derivatizing agent that rapidly and specifically reacts with the thiol group of GSH to form a stable thioether conjugate, GS-NEM. nih.govnih.govualberta.ca This reaction effectively "traps" GSH in its reduced state, preventing its artificial oxidation. nih.gov The sample preparation workflow typically involves homogenizing the tissue or lysing the cells in a buffer containing NEM. nih.govnih.gov This is often followed by protein precipitation using an acid, such as sulfosalicylic acid (SSA) or perchloric acid (PCA), to remove proteins that could interfere with the analysis. stanfordhealthcare.orgnih.gov

The GSSG-d10 internal standard is added along with the derivatization and precipitation reagents to ensure it undergoes the same entire analytical process as the endogenous analytes (GSH and GSSG). stanfordhealthcare.orgnih.gov After derivatization and protein removal, the resulting supernatant, containing the stable GS-NEM and the unaltered GSSG and GSSG-d10, is subjected to LC-MS/MS analysis. stanfordhealthcare.orgnih.gov This approach allows for the simultaneous quantification of both the originally reduced (as GS-NEM) and oxidized glutathione pools with high confidence. researchgate.net

Analytical Performance Characterization of this compound-Assisted Assays

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Assays for GSH and GSSG that utilize GSSG-d10 as an internal standard are rigorously characterized for their performance.

Validation studies for LC-MS/MS methods using stable isotope-labeled internal standards for glutathione analysis have been performed across various biological matrices, including human brain tissue, whole blood, and cultured cells. stanfordhealthcare.orgnih.govnih.gov These studies consistently demonstrate excellent analytical performance.

Linearity: The methods exhibit excellent linearity over a wide range of physiological concentrations. For GSSG, linear regression models typically yield a high coefficient of determination (R² > 0.99). nih.govmdpi.com

Sensitivity: The sensitivity of these assays is demonstrated by low limits of detection (LOD) and lower limits of quantification (LLOQ). For GSSG, LLOQs are often in the low nanomolar range, which is sufficient for its measurement in most biological samples. stanfordhealthcare.orgresearchgate.netuky.edu

Specificity: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides very high specificity. This technique monitors a specific precursor ion to product ion transition for each analyte and its internal standard, minimizing the likelihood of interference from other molecules in the complex biological matrix. nih.govualberta.ca

The table below summarizes typical performance characteristics from validated LC-MS/MS methods for GSSG using stable isotope-labeled internal standards.

ParameterPerformance MetricBiological MatrixCitation
Linearity Range (GSSG) 0.4–100 µmol/LHuman Brain Homogenate nih.gov
0.01–10 µMCultured Cells mdpi.com
Lower Limit of Quantification (LLOQ) 0.1 µmol/LWhole Blood stanfordhealthcare.org
10 nMMouse Tissues researchgate.net
0.01 µMCultured Cells mdpi.com
Accuracy 95%–101%Whole Blood stanfordhealthcare.org
80.9%–113.7%Human Brain Homogenate nih.gov
Precision (CV%) Inter- and Intra-assay CVs: 3.1–4.3%Whole Blood stanfordhealthcare.org
Inter- and Intra-day CV: <11.4%Human Brain Homogenate nih.gov
Inter- and Intra-run CV: <3.7%Cultured Cells mdpi.com

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Inter-platform comparability assesses whether different instrument setups can produce equivalent results, which is key for methodological standardization and the comparison of data between different laboratories.

Validation studies for glutathione analysis using stable isotope dilution LC-MS/MS demonstrate good robustness. Key indicators include high precision (low coefficient of variation) in intra-day and inter-day analyses, which test the method's performance over time and with different analysts. stanfordhealthcare.orgnih.govmdpi.com Furthermore, the stability of the derivatized samples under various storage conditions (e.g., -80°C) has been shown to be excellent, with derivatized samples being stable for years. stanfordhealthcare.org

Studies comparing different sample collection and processing techniques, such as using dried blood spots (DBS) versus traditional liquid blood samples, also contribute to understanding method robustness and versatility. A method using direct derivatization on DBS with a stable isotope-labeled internal standard showed comparable results to liquid blood analysis, suggesting the robustness of the derivatization and analytical process across different sample formats. nih.govmdpi.com This adaptability is crucial for large-scale clinical trials where sample handling logistics can be challenging. nih.gov

The table below summarizes findings related to the robustness of these analytical methods.

Robustness ParameterFindingBiological MatrixCitation
Inter-Day Precision (CV%) < 11.4%Human Brain Homogenate nih.gov
Intra-Day Precision (CV%) < 11.4%Human Brain Homogenate nih.gov
Sample Stability Derivatized samples stable for at least 3 years at -80°CWhole Blood stanfordhealthcare.org
Analytes stable for at least 35 days at -80°CHuman Brain Homogenate nih.gov
Method Comparison Levels of GSH-NEM and GSSG in DBS are comparable to liquid blood samples.Whole Blood / DBS nih.govmdpi.com

While these data demonstrate the robustness of specific validated methods, comprehensive inter-platform or inter-laboratory comparability studies focusing specifically on the use of this compound are not widely published. Such studies would be a valuable next step towards achieving universal standardization for glutathione redox state analysis.

Implementation of this compound in Isotopic Tracing for Metabolic Flux Analysis

Isotopic tracing is a powerful technique for investigating the dynamics of metabolic pathways. nih.gov By introducing stable isotope-labeled compounds into a biological system, researchers can track the flow of atoms through various biochemical reactions. nih.govnih.gov This approach, known as metabolic flux analysis, provides quantitative insights into the rates of these reactions. mdpi.comnih.gov this compound, as a deuterated tracer, is instrumental in studies focused on the glutathione pathway.

Effective experimental design is fundamental to successfully tracking the dynamics of the glutathione pathway using isotopic tracers. The choice of tracer is critical and depends on the specific metabolic reactions of interest. nih.gov While 13C- and 15N-labeled precursors like glucose and glutamine are commonly used to trace the carbon and nitrogen backbones of glutathione, deuterated tracers like this compound offer unique advantages for probing specific aspects of glutathione metabolism. nih.govnih.gov

A typical experimental setup involves introducing the deuterated tracer to cells, tissues, or whole organisms and then monitoring its incorporation into downstream metabolites over time. nih.govmdpi.com This allows for the investigation of both de novo synthesis and the redox cycling between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). nih.gov The experimental design must also consider the biological system being studied, whether it be in vitro cell cultures, ex vivo tissue slices, or in vivo animal models, as each presents unique challenges and considerations. mdpi.com For instance, in vivo studies require careful consideration of tracer delivery and potential metabolic contributions from different tissues. mdpi.com

The analytical methodology, typically mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is another key component of the experimental design. nih.govmdpi.com High-resolution mass spectrometry is particularly well-suited for resolving and quantifying the various isotopologues of glutathione and its precursors, providing detailed information on their labeling patterns. nih.govrsc.org

Table 1: Key Considerations in Experimental Design for Glutathione Pathway Tracing

Parameter Description Relevance to this compound
Tracer Selection Choice of stable isotope-labeled compound (e.g., 13C, 15N, 2H). nih.govGSSG-d10 can be used to directly probe the kinetics of GSSG reduction and the enzymes involved.
Biological System In vitro, ex vivo, or in vivo models. mdpi.comThe choice of system impacts tracer delivery, compartmentalization, and interpretation of flux data.
Labeling Strategy Duration and concentration of tracer administration. mdpi.comNeeds to be optimized to achieve detectable labeling without perturbing the metabolic system.
Analytical Platform Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). nih.govmdpi.comHigh-resolution MS is crucial for resolving deuterated isotopologues and their fragments. nih.gov
Compartmentalization Analysis of metabolites in different cellular compartments (e.g., cytosol, mitochondria). Specific experimental designs can help elucidate the role of glutathione in different subcellular locations.

The data obtained from isotopic tracing experiments, specifically the mass isotopomer distributions (MIDs) of metabolites, are used to calculate metabolic fluxes. mdpi.com This is achieved through computational modeling that integrates the experimental data with a stoichiometric model of the metabolic network. mdpi.com The goal is to find the set of flux values that best explains the observed labeling patterns.

Deuterated tracers like this compound can provide unique information for these models. For example, by tracking the deuterium (B1214612) atoms from GSSG-d10 as it is reduced to deuterated GSH, researchers can specifically quantify the flux through glutathione reductase. This provides a direct measure of the rate of GSSG reduction, a critical process in maintaining cellular redox homeostasis.

The quantitative flux estimates generated from these analyses can be presented as metabolic flux maps, which visually represent the flow of metabolites through the glutathione pathway and connected metabolic networks. mdpi.com These maps provide a powerful tool for understanding how metabolic pathways are regulated under different physiological or pathological conditions.

Table 2: Example of Data for Metabolic Flux Estimation

Metabolite Tracer Measured Isotopologue Abundance (Example) Inferred Flux
Glutathione (GSH)This compoundM+5Rate of GSSG reduction
Glutamate (B1630785)[U-13C5]GlutamineM+5Flux from glutamine to glutamate
Cysteine[U-13C3]SerineM+3Flux from serine to cysteine

This table provides a simplified, illustrative example of how isotopologue data can be linked to specific metabolic fluxes. Actual flux calculations involve complex modeling of the entire metabolic network.

Isotopic tracers can also be used to investigate the kinetics of specific enzymatic reactions. nih.govmostwiedzy.pl By using this compound as a substrate proxy, researchers can study the kinetic properties of enzymes that metabolize GSSG, such as glutathione reductase. mdpi.com

In such an experiment, the enzyme is incubated with GSSG-d10, and the rate of formation of the product, deuterated GSH, is measured over time. nih.gov This allows for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). mostwiedzy.pl These parameters provide valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency. mostwiedzy.pl

Furthermore, the use of a deuterated substrate can sometimes reveal kinetic isotope effects, where the difference in mass between hydrogen and deuterium leads to a change in the reaction rate. The observation of such an effect can provide detailed information about the reaction mechanism, helping to identify the rate-limiting step of the enzymatic reaction.

The data obtained from these kinetic studies are crucial for building accurate and predictive models of metabolic pathways. By incorporating experimentally determined enzyme kinetics, these models can provide a more dynamic and realistic representation of cellular metabolism.

Investigative Applications of Glutathione Disulfide D10 in Diverse Biological Systems

Deciphering Cellular Redox Regulation and Signaling Pathways

The balance between the reduced form of glutathione (B108866) (GSH) and its oxidized disulfide form (GSSG) is a critical indicator of the cellular redox state. wikipedia.org The GSH/GSSG ratio governs many cellular processes, including signal transduction and defense against oxidative damage. torvergata.itfrontiersin.org GSSG-d10 is a crucial tool for accurately assessing this ratio, thereby providing deep insights into redox biology.

The accurate measurement of GSH and GSSG is challenging due to the rapid, non-enzymatic oxidation of GSH to GSSG during sample collection and preparation. nih.govnih.gov This artifact can lead to a significant overestimation of GSSG levels and an incorrect assessment of the cellular redox potential. herzfonds.at The use of stable isotope-labeled internal standards, such as GSSG-d10, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), overcomes this limitation. scioninstruments.comnih.gov By adding a known amount of GSSG-d10 to the sample at an early stage of preparation, any variations in sample processing, extraction efficiency, or instrument response can be normalized, ensuring that the measured GSSG levels reflect the true endogenous concentrations. nih.govherzfonds.at

Researchers have utilized this approach to study the effects of various oxidative stress modulators. For instance, in a study involving macrophage cell lines, a stable isotope dilution LC-MS/MS method was developed to quantify GSH and GSSG after treatment with the electrophile 4-oxo-2(E)-nonenal (ONE), a known inducer of oxidative stress. nih.gov The use of deuterated standards allowed for precise determination of how ONE treatment depleted GSH and increased GSSG, thereby shifting the cellular redox potential to a more oxidized state. nih.gov This methodology enables a clear understanding of how cells respond to specific oxidative challenges and the capacity of their glutathione-based antioxidant systems. nih.gov

Table 1: Effect of 4-oxo-2(E)-nonenal (ONE) on Glutathione Levels in Macrophage Cell Lines Data based on findings from RAW 267.4 cell line studies. nih.gov

Cell Line & TreatmentGSH Concentration (nmol/mL)GSSG Concentration (nmol/mL)Redox Potential (Ehc)
RMock (Control) HighLowHighly Negative (Reduced)
RMock + ONE Significantly DecreasedIncreasedLess Negative (Oxidized)
R15LO (Higher 15-LOX-1 expression) Higher than RMockLowHighly Negative (Reduced)
R15LO + ONE Decreased, but higher than treated RMockHigher than treated RMockLess Negative, but lower potential than treated RMock

Protein S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a target protein. nih.govcreative-proteomics.com This process is a key mechanism in redox signaling, protecting protein thiols from irreversible oxidation and regulating protein function. nih.govmdpi.com Studying the dynamics of S-glutathionylation—its formation and removal—requires methods that can accurately quantify these changes.

Isotopic labeling strategies are powerful tools for this purpose. creative-proteomics.comcreative-proteomics.com By introducing stable isotopes into the glutathione pool, researchers can differentiate between pre-existing and newly synthesized protein-glutathione adducts. GSSG-d10 can serve as a source for deuterated GSH following reduction by glutathione reductase. This labeled GSH can then be incorporated into proteins. Using high-resolution mass spectrometry, the mass difference between peptides containing the light (natural) and heavy (deuterated) glutathione allows for the relative and absolute quantification of S-glutathionylation turnover. creative-proteomics.com This approach provides a dynamic view of how specific stimuli or disease states alter the S-glutathionylation status of individual proteins or the entire proteome, offering insights into the regulation of cellular signaling pathways. nih.govmdpi.com

The endoplasmic reticulum (ER) maintains a unique, relatively oxidizing environment compared to the cytosol, which is essential for the correct formation of disulfide bonds in secretory and membrane proteins. nih.govembopress.org The glutathione couple (GSH/GSSG) is a major redox buffer in the ER, playing a crucial role in both the formation and isomerization of disulfide bonds, a process catalyzed by enzymes like protein disulfide isomerase (PDI). nih.govembopress.org

Exploring Glutathione Metabolism in Health and Disease Models

Alterations in glutathione metabolism are implicated in the pathogenesis of numerous diseases, including cancer and infectious diseases. nih.govnih.gov GSSG-d10 provides the analytical rigor needed to profile these metabolic shifts and understand their consequences.

Many cancer cells exhibit altered redox states, often characterized by elevated levels of total glutathione, which supports proliferation and confers resistance to chemotherapy and radiation. nih.govnih.govmdpi.com The ratio of GSH to GSSG is a key biomarker of this metabolic reprogramming. google.com The use of GSSG-d10 as an internal standard allows for the robust and accurate quantification of GSSG in tumor tissues and cancer cell models. msu.edu This enables researchers to profile the metabolic adaptations of cancer cells in response to treatment, identify vulnerabilities in their antioxidant systems, and investigate the mechanisms of drug resistance. nih.gov

In the context of infectious diseases, pathogens can modulate the host cell's redox environment to favor their own replication. For instance, a deficiency in glutathione has been observed in HIV-infected patients, suggesting a link between glutathione metabolism and disease progression. researchgate.net Precise measurement of the GSH/GSSG ratio using deuterated standards like GSSG-d10 can help elucidate how infectious agents disrupt host cell redox homeostasis and identify potential therapeutic targets to restore it. researchgate.net

Table 2: Illustrative Application of GSSG-d10 in Cancer Cell Research This table represents a hypothetical study profiling metabolic changes in a cancer cell line after treatment, using a deuterated standard for accurate quantification.

Sample GroupMeasurement ParameterAnalytical MethodFindingImplication
Untreated Cancer Cells GSH/GSSG RatioLC-MS/MS with GSSG-d10 standardHigh ratio (elevated GSH)Indicates enhanced antioxidant capacity, promoting cell survival. nih.gov
Chemotherapy-Treated Cells (Sensitive) GSH/GSSG RatioLC-MS/MS with GSSG-d10 standardSignificant decrease in ratioDrug induces oxidative stress, overwhelming the glutathione system.
Chemotherapy-Treated Cells (Resistant) GSH/GSSG RatioLC-MS/MS with GSSG-d10 standardRatio remains high or recovers quicklyResistant cells effectively manage oxidative stress, maintaining redox homeostasis. nih.gov

The body metabolizes foreign compounds (xenobiotics), such as drugs, toxins, and pollutants, through a series of biotransformation reactions, primarily in the liver. jaypeedigital.com A critical phase II detoxification pathway is the conjugation of electrophilic xenobiotics with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govwikipedia.orgnih.gov This process renders the compounds more water-soluble and facilitates their excretion from the body. jaypeedigital.comnih.gov

Studying the efficiency and kinetics of this detoxification pathway requires accurate measurement of the components of glutathione metabolism. The conjugation process consumes GSH, which can lead to a temporary increase in the GSSG/GSH ratio if the rate of GSH oxidation outpaces its regeneration. up.pt By employing GSSG-d10 as an internal standard, researchers can precisely track the levels of GSSG and other glutathione metabolites in cells or tissues exposed to a xenobiotic. nih.gov This allows for a quantitative assessment of the role of the glutathione system in the biotransformation and detoxification of specific compounds, which is fundamental in toxicology and pharmacology. nih.govwikipedia.org

Studies on Systemic and Tissue-Specific Glutathione Turnover and Pool Sizes

The use of stable isotope-labeled tracers, such as Glutathione Disulfide-d10 (GSSG-d10), represents a powerful methodology for elucidating the dynamics of glutathione (GSH) metabolism in vivo. By introducing a labeled form of glutathione's oxidized counterpart, researchers can track its conversion to reduced glutathione and subsequent distribution throughout the body, providing critical insights into systemic and tissue-specific turnover rates and pool sizes. This approach, often coupled with mass spectrometry, allows for precise quantification of the flux through the glutathione system, a key indicator of cellular redox status and antioxidant capacity.

Methodologies for these studies often involve the administration of a deuterated precursor, such as deuterated glycine (B1666218) or deuterated water, which becomes incorporated into the newly synthesized glutathione pool. core.ac.uknih.gov The subsequent measurement of the isotopic enrichment in GSH and GSSG in various tissues and fluids over time allows for the calculation of synthesis and turnover rates. For instance, studies in rats using 2H-enriched body water have enabled the tracking of GSH labeling patterns, revealing different rates of labeling for its constituent amino acids and a rapid turnover of plasma GSH. nih.gov

One study developed a method to simultaneously measure 13C-glutathione (as GSSG) and its precursor, [1-13C]glycine, in erythrocytes using liquid chromatography-isotope ratio mass spectrometry (LC-IRMS). eur.nl This technique is sensitive enough to be used in studies with low tracer doses, making it suitable for research in vulnerable populations, such as preterm infants, to understand glutathione kinetics under conditions of oxidative stress. eur.nl Another approach validated the use of metabolite ratios within the γ-glutamyl cycle, measured by gas chromatography-mass spectrometry, as reliable indicators of glutathione synthesis and degradation rates, corroborating these findings with direct measurements from stable isotope infusion. mdpi.com

These tracer studies have revealed significant variations in glutathione concentrations and turnover among different tissues. Under normal physiological conditions, the ratio of reduced to oxidized glutathione (GSH/GSSG) is meticulously maintained, typically around 100:1 to 1000:1 within cells, highlighting a highly reducing intracellular environment. tandfonline.com However, this ratio can differ substantially between tissues. For example, analysis of mitochondria from various human cell types showed that the percentage of GSSG relative to total glutathione was highest in granulocyte mitochondria (25%), followed by lymphocyte mitochondria (15%), and Jurkat T cell mitochondria (9%), indicating varying levels of oxidative stress or metabolic activity in these organelles. nih.gov

The following table presents data on glutathione concentrations in different rat tissues, illustrating the tissue-specific nature of glutathione pools.

TissueGSH (nmol/mg protein)GSSG (nmol/mg protein)Reference
Liver50.3 ± 4.50.48 ± 0.05 tandfonline.com
Kidney29.8 ± 2.10.31 ± 0.03 tandfonline.com
Heart18.5 ± 1.70.22 ± 0.02 tandfonline.com
Lung22.1 ± 2.40.89 ± 0.11 tandfonline.com
Brain12.4 ± 1.10.15 ± 0.02 tandfonline.com

This table compiles representative data from the cited source to illustrate tissue-specific glutathione concentrations. The use of stable isotope tracers like GSSG-d10 allows for the dynamic measurement of how quickly these pools are turned over.

By employing stable isotope tracers like GSSG-d10, researchers can move beyond static measurements of glutathione concentrations to a dynamic understanding of its synthesis, degradation, and transport. This provides a more complete picture of how different tissues and the body as a whole manage oxidative stress and maintain redox homeostasis.

Understanding Inter-Organismal Metabolic Interactions Using this compound Tracers

Analysis of Host-Pathogen Metabolic Exchange and Exploitation of Host Glutathione

Stable isotope tracers, including deuterated forms of glutathione disulfide, are instrumental in dissecting the complex metabolic interplay between hosts and pathogens. A growing body of evidence reveals that various pathogens have evolved mechanisms to co-opt host glutathione for their own survival, growth, and immune evasion. nih.govbiorxiv.org Isotope tracing allows for the direct monitoring of the fate of host-derived glutathione, clarifying whether it is being utilized by the invading microbe.

A prime example of this is seen in infections with the gastric pathogen Helicobacter pylori. This bacterium is known to deplete glutathione levels in host gastric cells, a phenomenon previously attributed to the oxidative stress induced by the infection. nih.gov However, recent research using an innovative isotope-tracing approach has revealed a more direct mechanism of exploitation. nih.gov In these studies, host gastric cells were cultured in a medium containing isotopically labeled glycine ([2-13C1]-Gly), a precursor for glutathione synthesis. This resulted in the host cells producing "heavy" glutathione (m+1 GSH). Upon infection with H. pylori, the researchers could track the fate of this labeled host glutathione using mass spectrometry.

The findings demonstrated that H. pylori actively catabolizes the host-derived glutathione. nih.gov This process is dependent on the bacterial enzyme γ-glutamyl transpeptidase (gGT), a known virulence factor. The gGT enzyme hydrolyzes the host's glutathione into glutamate (B1630785) and cysteinylglycine (B43971) (Cys-Gly). nih.gov The study showed that H. pylori then internalizes the resulting Cys-Gly in a gGT-dependent manner, effectively stealing essential nutrients from the host cell. nih.gov Importantly, this depletion of host glutathione occurred without a corresponding increase in oxidized glutathione (GSSG), indicating that the loss was due to bacterial consumption rather than host oxidative stress. nih.gov

The following table summarizes key findings from the isotope tracing experiments in H. pylori-infected gastric cells.

ConditionChange in Host Cell "Heavy" GSH (m+1)Change in "Heavy" Cys-Gly (m+1) in Cell ExtractImplicationReference
Infection with Wild-Type H. pyloriSignificant DecreaseSignificant IncreaseH. pylori hydrolyzes host GSH nih.govplos.org
Infection with ΔgGT H. pylori (gGT deficient)No Significant ChangeNo Significant ChangeGSH hydrolysis is dependent on bacterial gGT nih.govplos.org

These findings redefine the role of H. pylori's gGT, showing it to be a key enzyme in a metabolic strategy to exploit the host's antioxidant resources for bacterial nutrition. This isotope tracing methodology provides a powerful tool for studying the metabolic host-pathogen interface and can be broadly applied to investigate how other pathogens might manipulate host glutathione. nih.gov For instance, pathogens like Streptococcus pyogenes and Rickettsia parkeri are also known to hijack host glutathione for growth and to evade the innate immune response, highlighting a common theme in bacterial pathogenesis. biorxiv.orgevactron.com

Conceptual Considerations and Future Directions in Glutathione Disulfide D10 Research

Theoretical Underpinnings of Isotope Dilution Mass Spectrometry in Quantitative Metabolomics

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of molecules in complex mixtures, such as biological samples. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, which serves as an internal standard, to a sample before processing and analysis. In the context of quantitative metabolomics, stable isotope-labeled compounds like Glutathione (B108866) Disulfide-d10 are ideal internal standards.

The core of the IDMS methodology is that the isotopically labeled internal standard is chemically identical to the endogenous (unlabeled) analyte. This means it exhibits nearly identical behavior during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer. Any sample loss or variation during these steps will affect both the labeled standard and the unlabeled analyte proportionally.

During mass spectrometry analysis, the instrument can distinguish between the unlabeled analyte and the isotopically labeled standard due to their mass difference. For instance, Glutathione Disulfide-d10 is heavier than the naturally occurring Glutathione Disulfide due to the presence of ten deuterium (B1214612) atoms. By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the known amount of the added labeled standard, the absolute concentration of the analyte in the original sample can be accurately calculated. This method corrects for most sources of analytical bias, including matrix effects where other components in the sample can enhance or suppress the ionization of the analyte.

The use of stable isotope-labeled standards, such as those labeled with deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N), has become the gold standard for accurate quantification in metabolomics. This approach offers significant advantages over external calibration methods, which are more susceptible to errors from sample preparation and matrix effects.

Table 1: Key Principles of Isotope Dilution Mass Spectrometry

PrincipleDescription
Internal Standard A known quantity of an isotopically labeled version of the analyte (e.g., this compound) is added to the sample.
Chemical Equivalence The labeled standard and the unlabeled analyte behave almost identically during sample processing and analysis.
Mass Differentiation The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass-to-charge ratio.
Ratio Measurement The ratio of the signal intensities of the unlabeled analyte and the labeled standard is measured.
Absolute Quantification The concentration of the analyte is calculated based on the measured ratio and the known amount of the added standard.

Current Challenges and Limitations in Applying Deuterated Glutathione Standards for Absolute Quantification and Kinetic Studies

Despite the robustness of IDMS using deuterated standards, several challenges and limitations exist, particularly in the context of absolute quantification and kinetic studies of glutathione.

One significant challenge is the potential for isotopic effects . The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chemical and physical properties. This can manifest as a kinetic isotope effect (KIE), where reactions involving the cleavage of a carbon-deuterium (C-D) bond may proceed at a different rate than those involving a carbon-hydrogen (C-H) bond. In kinetic studies that track the metabolic fate of glutathione, a KIE could lead to an underestimation or overestimation of reaction rates if the deuterated standard is not metabolized at the exact same rate as the endogenous compound.

Another limitation is the stability of the deuterated label . In certain biological or chemical environments, there is a risk of back-exchange, where the deuterium atoms on the standard can be replaced by hydrogen atoms from the surrounding medium, such as water. This would alter the mass of the internal standard and compromise the accuracy of the quantification. The stability of the label is a critical factor that must be validated for the specific experimental conditions.

The synthesis of high-purity deuterated standards can be complex and costly. Ensuring that the standard is of a known concentration and is free from unlabeled analyte is crucial for accurate quantification. The presence of unlabeled impurities in the standard would lead to an overestimation of the endogenous analyte concentration.

Furthermore, accurately quantifying low-abundance species like glutathione disulfide (GSSG) in the presence of a vast excess of reduced glutathione (GSH) is challenging due to the ease of artifactual oxidation of GSH to GSSG during sample preparation. While using a labeled GSSG standard can help, careful sample handling is still paramount to minimize this artifact.

For kinetic studies, the use of deuterated water (D₂O) to label glutathione in vivo presents its own set of challenges. The rate of deuterium incorporation into glutathione precursors and the extent of equilibration with body water need to be carefully modeled to accurately estimate synthesis rates.

Table 2: Challenges in Using Deuterated Glutathione Standards

ChallengeDescription
Kinetic Isotope Effect (KIE) Differences in reaction rates between deuterated and non-deuterated molecules can affect the accuracy of kinetic studies.
Label Instability Back-exchange of deuterium with hydrogen from the solvent can alter the mass of the internal standard.
Synthesis and Purity The synthesis of high-purity labeled standards is complex and expensive, and impurities can lead to inaccurate results.
Artifactual Oxidation The oxidation of the much more abundant GSH to GSSG during sample handling can artificially inflate GSSG measurements.
In Vivo Labeling Complexity Kinetic studies using D₂O require complex modeling to account for deuterium incorporation and equilibration rates.

Prospective Research Trajectories and Innovations in the Field

The field of metabolomics is continuously evolving, and future research involving this compound and other deuterated standards is poised to move in several exciting directions.

Integration of this compound Derived Data with Multi-Omics Approaches for Systems-Level Understanding

A significant future direction is the integration of quantitative metabolomic data, obtained using standards like this compound, with other "omics" datasets, such as transcriptomics, proteomics, and genomics. This multi-omics approach allows for a more holistic and systems-level understanding of biological processes.

By correlating the absolute concentrations of glutathione and its disulfide form with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can build more comprehensive models of cellular redox regulation and its role in health and disease. For example, a study could investigate how the expression of genes involved in glutathione synthesis and recycling correlates with the measured levels of GSH and GSSG under different conditions of oxidative stress. This integrated approach can help to identify key regulatory nodes and potential therapeutic targets in pathways where glutathione plays a critical role.

Development of Advanced Deuterated Glutathione Analogs for Specialized Mechanistic Research

There is a growing need for the development of more sophisticated deuterated glutathione analogs to probe specific aspects of glutathione metabolism and function. This includes the synthesis of site-specifically deuterated glutathione molecules, which can help to dissect the mechanisms of particular enzymes or transport processes.

For instance, synthesizing glutathione analogs with deuterium labels on specific amino acid residues could help to trace the metabolic fate of each component of the tripeptide. Furthermore, the development of deuterated glutathione conjugates could be used to study the detoxification pathways of various xenobiotics and endogenous toxins. Research is also being conducted on glutathione precursors and analogs designed to have improved bioavailability, which could have therapeutic applications.

Automation and Miniaturization of High-Throughput Analytical Platforms for Deuterated Metabolite Analysis

To handle the large sample numbers typical of modern metabolomics studies, there is a strong trend towards the automation and miniaturization of analytical platforms. This includes the development of automated sample preparation systems that can reduce manual handling errors and increase reproducibility.

High-throughput platforms, such as those based on microfluidics or "lab-on-a-chip" technology, can significantly reduce sample and reagent consumption while increasing the speed of analysis. Coupling these miniaturized systems with mass spectrometry will enable the rapid and cost-effective quantitative analysis of deuterated metabolites like this compound in large-scale studies, such as clinical trials or population screening. The development of online solid-phase extraction (

Q & A

Q. How to validate the specificity of antibodies or probes targeting this compound in immunohistochemical applications?

  • Perform competitive ELISA with excess non-deuterated GSSG to confirm binding specificity. Use knockout cell lines (e.g., GCLC-/-) to verify signal absence. For fluorescent probes, validate via fluorescence polarization anisotropy to assess binding affinity shifts caused by deuteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.